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molecular formula C12H17NO3 B8286637 Ethyl 1-Isopropyl-6-Methyl-2-oxo-1,2-Dihydropyridine-3-Carboxylate

Ethyl 1-Isopropyl-6-Methyl-2-oxo-1,2-Dihydropyridine-3-Carboxylate

Cat. No. B8286637
M. Wt: 223.27 g/mol
InChI Key: YBULHKSTJHRYPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07691881B2

Procedure details

To a stirred solution of ethyl 1-isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate as prepared in Example 1(5) (515 mg, 2.0 mmol) in tetrahydrofuran (3 mL) was added a solution of lithium diisopropylamide (2.0M, 1.0 mL, 1.0 mmol) dropwise at −30° C. over 40 min. After addition, the mixture was stirred at 0° C. for 3 h. Then, methyl iodide (426 mg, 3.0 mmol) was added at 0° C., and the mixture was stirred at room temperature for 16 h. The mixture was quenched with water (5.0 mL), and extracted with dichloromethane (30 mL×3). The combined organic layers were dried over magnesium sulfate and concentrated in vacuo. The residue was purified with plate TLC eluting with n-hexane/ethyl acetate (v/v=2/1) to give 110 mg (23%) of the title compound as yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 1(5)
Quantity
515 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
426 mg
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Five
Yield
23%

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]1[C:9]([CH3:10])=[CH:8][CH:7]=[C:6]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[C:5]1=[O:16])([CH3:3])[CH3:2].[CH:17]([N-]C(C)C)(C)C.[Li+].CI>O1CCCC1>[CH2:10]([C:9]1[N:4]([CH:1]([CH3:2])[CH3:3])[C:5](=[O:16])[C:6]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:7][CH:8]=1)[CH3:17] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N1C(C(=CC=C1C)C(=O)OCC)=O
Step Two
Name
Example 1(5)
Quantity
515 mg
Type
reactant
Smiles
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Step Four
Name
Quantity
426 mg
Type
reactant
Smiles
CI
Step Five
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with water (5.0 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (30 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified with plate TLC
WASH
Type
WASH
Details
eluting with n-hexane/ethyl acetate (v/v=2/1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)C1=CC=C(C(N1C(C)C)=O)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 110 mg
YIELD: PERCENTYIELD 23%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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